

Application Notes and Protocols: GSK2256098 in 3D Tumor Spheroid Models

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Compound of Interest

Compound Name: [5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea

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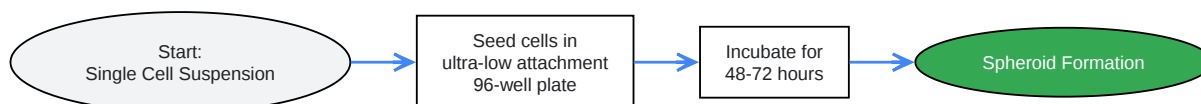
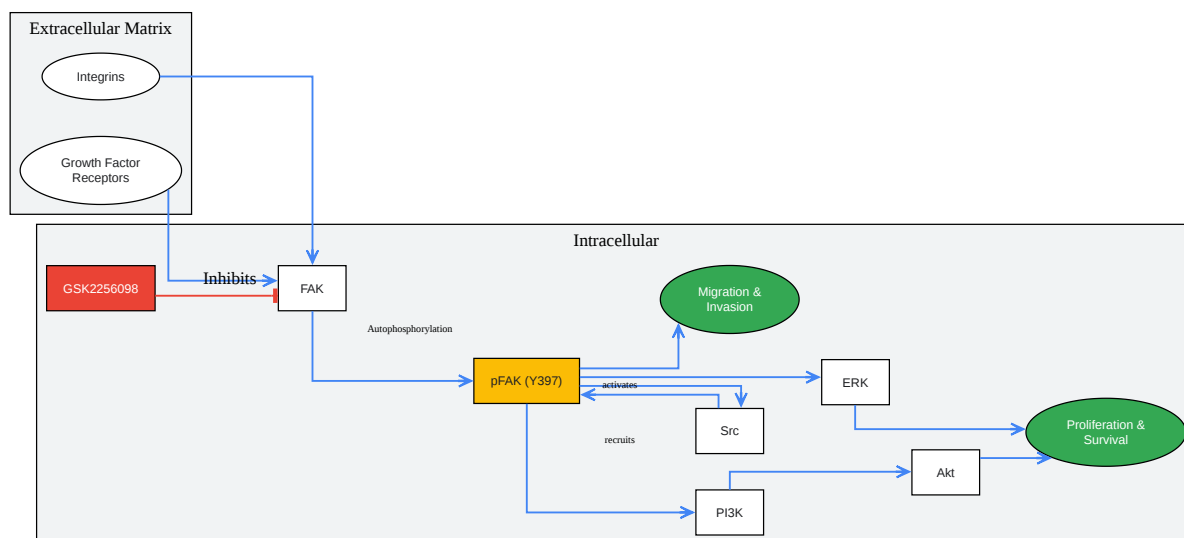
Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in cancer research, bridging the gap between traditional 2D cell culture and in vivo studies. These models mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in tumor progression, including proliferation, survival, migration, and angiogenesis. GSK2256098 is a potent and selective inhibitor of FAK, targeting its autophosphorylation at Tyrosine 397.^{[1][2][3]} These application notes provide a comprehensive overview of the use of GSK2256098 in 3D tumor spheroid models, including its mechanism of action, expected effects, and detailed protocols for experimental validation.

Mechanism of Action

GSK2256098 is a reversible and ATP-competitive inhibitor of FAK with a high degree of selectivity.^[1] FAK is a key mediator of signaling downstream of integrins and growth factor receptors.^[4] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src

family kinases. This FAK/Src complex then phosphorylates a multitude of downstream targets, activating pro-survival and pro-proliferative signaling pathways, most notably the PI3K/Akt and ERK pathways.[2][3] By inhibiting FAK autophosphorylation, GSK2256098 effectively blocks these downstream signaling cascades, leading to reduced cancer cell growth, induction of apoptosis, and decreased cell migration and invasion.[2][3]





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References

- 1. | BioWorld [bioworld.com]
- 2. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
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